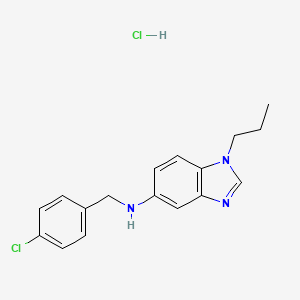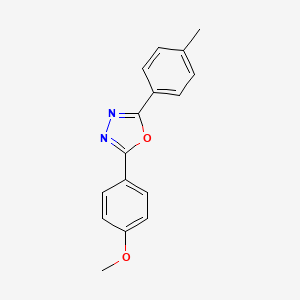
N-(3-bromobenzyl)-N'-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-bromobenzyl)-N'-phenylurea, also known as BBPU, is a synthetic chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. BBPU belongs to the class of urea derivatives and has been found to exhibit promising biological activities.
Wirkmechanismus
The mechanism of action of N-(3-bromobenzyl)-N'-phenylurea is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors in the body. N-(3-bromobenzyl)-N'-phenylurea has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-(3-bromobenzyl)-N'-phenylurea has also been found to inhibit the activity of certain kinases, which play a role in cell signaling pathways.
Biochemical and Physiological Effects
N-(3-bromobenzyl)-N'-phenylurea has been found to exhibit several biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. N-(3-bromobenzyl)-N'-phenylurea has also been found to induce apoptosis, or programmed cell death, in certain cancer cells. Additionally, N-(3-bromobenzyl)-N'-phenylurea has been found to inhibit the replication of certain viruses, such as the herpes simplex virus.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-bromobenzyl)-N'-phenylurea in lab experiments is its relatively simple synthesis method. N-(3-bromobenzyl)-N'-phenylurea can be synthesized using readily available starting materials and standard laboratory equipment. Another advantage of N-(3-bromobenzyl)-N'-phenylurea is its versatility, as it has been found to exhibit a wide range of biological activities.
One limitation of using N-(3-bromobenzyl)-N'-phenylurea in lab experiments is its limited solubility in water. This can make it difficult to administer N-(3-bromobenzyl)-N'-phenylurea to cells or animals in a controlled manner. Another limitation of N-(3-bromobenzyl)-N'-phenylurea is its potential toxicity, as it has been found to exhibit cytotoxic effects at high concentrations.
Zukünftige Richtungen
There are several potential future directions for research on N-(3-bromobenzyl)-N'-phenylurea. One area of interest is the development of N-(3-bromobenzyl)-N'-phenylurea analogs with improved solubility and reduced toxicity. Another area of interest is the investigation of the mechanism of action of N-(3-bromobenzyl)-N'-phenylurea, which could lead to the development of new drugs with similar biological activities. Additionally, N-(3-bromobenzyl)-N'-phenylurea could be studied for its potential use in combination therapy with other drugs, as it has been found to exhibit synergistic effects with certain anti-cancer agents.
Conclusion
In conclusion, N-(3-bromobenzyl)-N'-phenylurea is a synthetic chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. N-(3-bromobenzyl)-N'-phenylurea has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral activities, and has been studied for its potential use as an anti-diabetic agent. While N-(3-bromobenzyl)-N'-phenylurea has several advantages for use in lab experiments, it also has limitations such as limited solubility and potential toxicity. Future research on N-(3-bromobenzyl)-N'-phenylurea could lead to the development of new drugs with similar biological activities and improved properties.
Synthesemethoden
The synthesis of N-(3-bromobenzyl)-N'-phenylurea involves the reaction of 3-bromobenzylamine with phenyl isocyanate in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of N-(3-bromobenzyl)-N'-phenylurea as the final product. The purity and yield of N-(3-bromobenzyl)-N'-phenylurea can be improved by using various purification techniques such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(3-bromobenzyl)-N'-phenylurea has been investigated for its potential applications in several areas of scientific research. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. N-(3-bromobenzyl)-N'-phenylurea has also been studied for its potential use as an anti-diabetic agent, as it has been found to inhibit the activity of certain enzymes involved in glucose metabolism.
Eigenschaften
IUPAC Name |
1-[(3-bromophenyl)methyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O/c15-12-6-4-5-11(9-12)10-16-14(18)17-13-7-2-1-3-8-13/h1-9H,10H2,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPELHPHJNGBMFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[(3-isobutyl-5-isoxazolyl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5441838.png)
![2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5441841.png)
![2-{2-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-6-methoxyphenoxy}propanoic acid](/img/structure/B5441852.png)
![N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-1-phenylethanamine hydrochloride](/img/structure/B5441859.png)



![4-({3-[(4-propylpiperazin-1-yl)carbonyl]isoxazol-5-yl}methyl)morpholine](/img/structure/B5441892.png)
![4-{[4-(4-chlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}-3-nitrobenzaldehyde](/img/structure/B5441898.png)
![2-cyclohexyl-7-(2-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5441900.png)
![{[5-(2-fluorophenyl)-2-furyl]methyl}(tetrahydro-2-furanylmethyl)amine hydrochloride](/img/structure/B5441910.png)
![N-[2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5441920.png)

![4-[(dimethylamino)methyl]-1-[(1-methyl-5-phenyl-1H-pyrazol-3-yl)carbonyl]-4-azepanol](/img/structure/B5441932.png)